molecular formula C15H19N5O B2773243 N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2200315-42-8

N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2773243
CAS No.: 2200315-42-8
M. Wt: 285.351
InChI Key: JXKRVAIZMNFYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic chemical compound designed for research and development applications. Its structure incorporates a 1,2,3-triazole ring linked to a piperidine carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The 1,2,3-triazole moiety is metabolically stable and can act as a bioisostere for amide bonds, potentially enhancing the molecule's ability to interact with biological targets through hydrogen bonding and dipole interactions . Furthermore, the N-(4-methylphenyl) substituent is a common pharmacophore found in compounds with various biological activities. This compound is representative of a class of molecules investigated for their utility in probing biological systems. While the specific biological profile of this exact molecule requires experimental determination, analogs featuring the 1,2,3-triazole core have been explored as potent inhibitors of therapeutic targets such as the Pregnane X Receptor (PXR) , and have demonstrated a range of pharmacological activities in scientific studies, including anticancer, anti-inflammatory, and antimicrobial effects . Researchers may find this compound valuable as a building block in combinatorial chemistry, a intermediate in the synthesis of more complex molecules, or as a probe for investigating protein-ligand interactions. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-methylphenyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-12-2-4-13(5-3-12)18-15(21)19-10-6-14(7-11-19)20-16-8-9-17-20/h2-5,8-9,14H,6-7,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKRVAIZMNFYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide” typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group could yield p-toluic acid, while reduction of the triazole ring might produce a triazoline derivative.

Scientific Research Applications

Medicinal Chemistry

The compound features a piperidine ring and a 1,2,3-triazole moiety, which are known for their significant biological activities. The triazole group is particularly noteworthy for its ability to enhance the interaction with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has been evaluated for its efficacy against several bacterial strains.

In Vitro Studies

In vitro tests have shown that this compound exhibits moderate to strong antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The presence of the triazole ring enhances the compound's ability to interact with microbial enzymes, disrupting their function and leading to cell death .

Therapeutic Potential

The unique structural features of this compound position it as a candidate for further development in various therapeutic areas:

Antitumor Activity

Recent studies have explored the synthesis of novel derivatives based on this compound for their potential antitumor effects. The piperidine-based compounds have been synthesized using eco-friendly methods and evaluated for their ability to inhibit tumor cell growth .

Neuropharmacological Applications

Given its interaction with neurotransmitter systems, there is potential for this compound in neuropharmacology. It may serve as a lead compound for developing treatments for conditions such as depression or anxiety disorders by modulating serotonin and dopamine levels .

Case Studies

Several case studies highlight the applications of this compound:

Case Study ReferenceApplication AreaFindings
NeuropharmacologyHigh affinity for dopamine transporter; potential antidepressant effects
Antitumor ActivityEco-friendly synthesis; significant inhibition of tumor cell proliferation
Antimicrobial ResearchEffective against E. coli and S. aureus; disruption of microbial function

Mechanism of Action

The mechanism of action of “N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-tolyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
  • N-(p-tolyl)-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxamide
  • N-(p-tolyl)-4-(2H-1,2,3-triazol-5-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of “N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide” lies in the specific positioning of the triazole ring and the p-tolyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article provides a detailed overview of the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C13H17N5C_{13}H_{17}N_{5} and a molecular weight of approximately 245.31 g/mol. Its structure features a piperidine ring substituted with a 4-methylphenyl group and a 2H-1,2,3-triazole moiety, which is significant for its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole precursors. The general synthetic pathway includes:

  • Formation of Triazole : The triazole ring is synthesized via cycloaddition reactions involving azides and alkynes.
  • Piperidine Substitution : The resulting triazole is then reacted with piperidine derivatives to form the final product through amide bond formation.

Antimicrobial Activity

Research indicates that compounds featuring the triazole structure exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : this compound has shown moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL .
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli6.25 - 25
Salmonella typhi10 - 20
Bacillus subtilis5 - 15

Neuroprotective Activity

The compound's neuroprotective potential has been evaluated through studies involving its interaction with monoamine oxidase (MAO) enzymes. Compounds structurally similar to this compound have shown varying degrees of inhibition against MAO-A and MAO-B . Neurotoxicity studies indicate that while some derivatives are neurotoxic, others exhibit protective effects against neurodegeneration.

Case Studies

Several studies have focused on the biological activities of triazole-containing compounds:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that derivatives with triazole rings possess strong antibacterial properties against resistant strains like MRSA. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
  • Neurotoxicity Assessment : Research indicated that certain analogs were substrates for MAO-B and exhibited neurotoxic effects in vivo. However, compounds with specific substitutions showed protective effects against dopaminergic neuron damage in animal models .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization of triazole moieties, carboxamide coupling, and piperidine functionalization. Key parameters include:

  • Solvent selection : Ethanol, methanol, or DMF for solubility and reactivity .
  • Catalysts : Triethylamine or phosphorus oxychloride for cyclization and coupling .
  • Temperature control : Reflux conditions (~80–100°C) for triazole formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Table 1: Example Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
Triazole formationPOCl₃, DMF, 90°C7592
Carboxamide couplingEDC/HOBt, RT6889

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C spectra identify aromatic protons (δ 7.2–8.1 ppm) and piperidine carbons (δ 40–55 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 356.18) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, reporting bond lengths (C–N: 1.33–1.37 Å) and angles .

Advanced Research Questions

Q. How can conformational analysis of the piperidine-triazole core inform drug design?

The piperidine ring’s chair conformation and triazole planarity influence binding to biological targets. X-ray data (e.g., torsion angles: N1–C4–C5–N2 = 178.5°) reveal rigidity, which can be optimized via substituents at the 4-methylphenyl group to enhance target affinity . Computational methods (DFT or molecular docking) predict interactions with enzymes like D1 protease, a herbicidal target .

Q. What analytical discrepancies arise when characterizing this compound, and how are they resolved?

Contradictions often occur between spectroscopic and crystallographic

  • NMR vs. X-ray : Anisotropic effects in crystals may shift proton signals vs. solution-state NMR .
  • Mass accuracy : Isotopic patterns in HRMS may conflict with theoretical values due to adduct formation (e.g., Na⁺ or K⁺) .
    Resolution : Use complementary techniques (e.g., IR for functional groups) and validate via independent synthesis batches .

Q. How does the compound’s reactivity under varying pH or temperature conditions impact stability studies?

  • Acidic conditions : Protonation of the piperidine nitrogen (pKa ~9.5) may destabilize the carboxamide bond, requiring buffered solutions (pH 7–8) for storage .
  • Thermal degradation : TGA/DSC analysis shows decomposition >200°C, suggesting room-temperature stability for biological assays .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve:

  • Functional group modifications : Replace 4-methylphenyl with fluorophenyl or thiazole to assess potency shifts .
  • Biological assays : Test inhibitory activity against targets (e.g., kinases or proteases) using IC₅₀ measurements .
  • Computational modeling : Docking with JNK3 or D1 protease active sites predicts binding modes .

Q. How are crystallographic data processed to resolve disorder or twinning in the compound’s crystals?

SHELXL refinement addresses challenges:

  • Disordered atoms : Apply PART instructions and isotropic ADP constraints .
  • Twinning : Use TWIN/BASF commands for hemihedral twinning (twin law: -h, -k, -l) .
  • Validation : Check R-factor convergence (<0.05) and CIF files via checkCIF/PLATON .

Q. What are the limitations of current synthetic methods, and how can they be improved?

Limitations :

  • Low yields in carboxamide coupling (~60–70%) due to steric hindrance .
  • Chromatography dependency for purity .
    Improvements :
  • Microwave-assisted synthesis to enhance reaction rates .
  • Flow chemistry for scalable triazole formation .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
  • Spectroscopy : Bruker Avance III HD NMR (600 MHz) with cryoprobes .
  • Data analysis : WinGX/ORTEP for structure visualization and validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.